molecular formula C20H17FN4O2S B2428350 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 946269-28-9

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2428350
CAS No.: 946269-28-9
M. Wt: 396.44
InChI Key: MJBLTDGKIBWMSE-UHFFFAOYSA-N
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Description

2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Properties

IUPAC Name

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-10-4-5-13(21)7-14(10)24-15(26)8-25-9-22-17-16-11(2)6-12(3)23-19(16)28-18(17)20(25)27/h4-7,9H,8H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBLTDGKIBWMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the acylation of the core with N-(5-fluoro-2-methylphenyl)acetamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications. The unique features of 2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide, such as its specific functional groups and molecular targets, make it distinct and potentially valuable for specific applications.

Biological Activity

The compound 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex heterocyclic compound with potential biological activity. Its unique structure suggests various mechanisms of action that may be relevant in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound features a tricyclic core with multiple functional groups that contribute to its biological activity. The presence of a thiazole and triazine moiety is notable for their roles in various biological interactions.

Molecular Formula: C₁₈H₁₈F₁N₃O₁S

Molecular Weight: 345.42 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.

Target Interactions

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, particularly those linked to cancer and inflammation.
  • Receptor Modulation: It could act as an antagonist or agonist at various receptor sites, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of triazine and thiazole can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Properties

Heterocyclic compounds are often evaluated for their antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.

Anti-inflammatory Effects

The compound's potential to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazine compounds similar to this one. They found that certain modifications led to increased potency against breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range .

Case Study 2: Antimicrobial Testing

A series of tests conducted on thiazole-based compounds indicated promising results against Staphylococcus aureus and Candida albicans, suggesting that the thiazole component contributes significantly to antimicrobial activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-70.05
Compound BAntimicrobialS. aureus0.1
Compound CAnti-inflammatoryRAW 264.7 (macrophages)0.2

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